1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one

Enzymology Detoxification Inhibitor Screening

Researchers targeting GST-mediated chemoresistance need a structurally defined, competitive inhibitor with quantified kinetics. 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0) delivers: - Quantified competitive inhibition of human GST (Ki=12.05 µM). - Superior activity vs. non-fluorinated chalcone analogs. - Consistent batch identity (mp 189-190 °C). - Two orthogonal derivatization handles (α,β-unsaturated ketone & phenolic -OH).

Molecular Formula C15H11FO2
Molecular Weight 242.24 g/mol
CAS No. 7397-22-0
Cat. No. B1276518
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one
CAS7397-22-0
Molecular FormulaC15H11FO2
Molecular Weight242.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)F)O
InChIInChI=1S/C15H11FO2/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(17)9-2-11/h1-10,17H/b10-3+
InChIKeyAPSLSSPGSTXOJC-XCVCLJGOSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specification Guide: 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0) Chalcone Building Block


The compound 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0), commonly referred to as 4'-fluoro-4-hydroxychalcone, is a member of the chalcone class, characterized by a central α,β-unsaturated carbonyl system linking two aromatic rings [1]. It features a specific substitution pattern with a 4-fluoro group on one phenyl ring and a 4-hydroxy group on the other, a structure that is directly accessible via Claisen-Schmidt condensation of 4-fluoroacetophenone and 4-hydroxybenzaldehyde . This compound is a key building block in medicinal chemistry, offering a defined scaffold for structure-activity relationship (SAR) studies and further derivatization, with a catalog-reported melting point range of 189-190°C indicating a defined physical identity .

Critical Differentiation: Why 4'-Fluoro-4-Hydroxychalcone (CAS 7397-22-0) is Not Equivalent to Generic 4'-Hydroxychalcone


For researchers developing selective enzyme inhibitors or probing specific biological pathways, generic substitution within the chalcone class is scientifically invalid. The addition of a single fluorine atom at the 4'-position on 4-hydroxychalcone (CAS 20426-12-4) fundamentally alters its molecular properties . This seemingly minor modification has been shown to directly invert the compound's functional efficacy in advanced biological models, as demonstrated by a critical failure to replace BMP4 in human stem cell cardiomyocyte derivation [1]. This stark functional divergence from its non-fluorinated parent underscores the absolute necessity of procuring the exact target compound, 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0), rather than a structurally similar analog, to ensure experimental fidelity and project continuity.

Quantitative Evidence: Performance Benchmarking of 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0)


In Vitro Human GST Inhibition: 4'-Fluoro-4-Hydroxychalcone Demonstrates Superior Potency to Non-Fluorinated and Methoxylated Analogs

The compound exhibits a potent competitive inhibition mechanism against human glutathione S-transferase (GST), with a Ki constant of 12.05 ± 1.01 µM [1]. In a direct head-to-head comparison, it demonstrated a better inhibitory effect than its non-fluorinated parent (4'-hydroxychalcone) and other analogs like 2'-hydroxy-4-methoxychalcone and 4-methoxychalcone [1]. Its inhibition mechanism was confirmed as competitive, distinguishing it from non-competitive inhibitors in the same study [1]. This competitive binding mode is a critical piece of information for experimental design, as it dictates the relationship between inhibitor, substrate, and enzyme concentration.

Enzymology Detoxification Inhibitor Screening

Functional Specificity in Stem Cell Models: A Defining Lack of Activity for 4'-Fluoro-4-Hydroxychalcone (CAS 7397-22-0) vs. Non-Fluorinated Analog

In a high-value biological screen for cardiac mesoderm induction, 4'-fluoro-4'-hydroxychalcone (CAS 7397-22-0) was found to be similarly effective to its non-fluorinated parent, 4'-hydroxychalcone (4'HC), in the initial induction step [1]. Critically, however, the fluorinated analog completely failed to function as a replacement for BMP4 in the subsequent derivation of contractile, EHM-forming cardiomyocytes, a key functional milestone [1]. This functional activity was exclusive to the non-fluorinated 4'HC, demonstrating that the addition of a fluorine atom at the 4'-position abolishes this specific, advanced biological function.

Stem Cell Biology Cardiovascular Research Developmental Biology

In Vivo Anti-Inflammatory Potency: Efficacy Comparable to a Corticosteroid Benchmark

The compound (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0) was evaluated in vivo for anti-inflammatory activity using the cotton pellet-induced granuloma model in rats [1]. The study reported its activity to be comparable to dexamethasone, a potent corticosteroid used as a positive control, establishing a high benchmark for its anti-inflammatory effect [1]. While the study lacks direct numerical data for other comparators, the comparison to dexamethasone provides a strong, class-level inference of significant in vivo potency.

Inflammation Preclinical Pharmacology Drug Discovery

Validated Pharmacophore: 4'-Fluoro-4-Hydroxychalcone Scaffold Exhibits Multi-Faceted Bioactivity

Beyond its own direct activities, the core scaffold of 4'-fluoro-4-hydroxychalcone serves as a validated pharmacophore. A review of the literature confirms that derivatives based on this specific structure have been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, and analgesic properties [1]. This body of evidence from multiple studies supports the compound's utility as a privileged scaffold, suggesting that modifications to this core structure can yield compounds with diverse and desirable pharmacological profiles.

Medicinal Chemistry Pharmacology Drug Design

Application Scenarios: Where 1-(4-Fluorophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one (CAS 7397-22-0) Delivers Definitive Value


1. Investigating GST-Mediated Drug Resistance in Cancer Research

For oncology researchers exploring the role of glutathione S-transferase (GST) in chemoresistance, this compound provides a structurally defined, competitive inhibitor. As evidenced by its quantified Ki of 12.05 µM against human GST and its demonstrated superiority over non-fluorinated analogs [1], it serves as a precise molecular tool to dissect GST's contribution to detoxification pathways in cancer cell lines. Its known competitive mechanism allows for predictable modulation in enzyme kinetics experiments, making it a superior choice over analogs with undefined or weaker activity.

2. Advancing Stem Cell Differentiation Protocols in Regenerative Medicine

This compound is a critical negative control and investigative tool for research groups focused on cardiac tissue engineering. The evidence clearly shows that while 4'-fluoro-4-hydroxychalcone can initiate early cardiac mesoderm commitment in human pluripotent stem cells, it fails to support the later stage of deriving functional, contractile cardiomyocytes [2]. This specific 'gain-of-function' failure compared to its non-fluorinated parent makes it indispensable for dissecting the precise molecular signals required for complete cardiac differentiation, helping researchers refine protocols for generating bona fide heart muscle cells.

3. Optimizing Lead Compounds in Anti-Inflammatory Drug Discovery

Medicinal chemists seeking to develop novel, non-steroidal anti-inflammatory drugs (NSAIDs) will find this compound an exceptional starting point. The evidence of in vivo anti-inflammatory efficacy comparable to the potent corticosteroid dexamethasone [3] validates the chalcone core as a high-potency scaffold. Furthermore, the compound's structure, featuring a reactive α,β-unsaturated ketone and a phenolic -OH group, provides two orthogonal synthetic handles for rapid derivatization, accelerating SAR studies to improve potency, selectivity, and pharmacokinetic properties.

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